3-Fluoro-5-hydroxyphenylboronic acid
Overview
Description
3-Fluoro-5-hydroxyphenylboronic acid: is an organic compound with the chemical formula C6H6BFO3. It is a boronic acid derivative that contains both a fluorine atom and a hydroxyl group attached to a phenyl ring.
Mechanism of Action
Mode of Action
Boronic acids, in general, are known to form reversible covalent bonds with 1,3-diols, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds in the presence of a palladium catalyst . This suggests that 3-Fluoro-5-hydroxyphenylboronic Acid may play a role in such reactions.
Action Environment
The action of this compound may be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .
Cellular Effects
It is known that boronic acids can interact with various cellular components and influence cell function .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance at room temperature and should be stored in a cool and dark place .
Metabolic Pathways
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling reactions , which are important in many metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenol to produce 3-fluoro-5-nitrophenol. This intermediate is then subjected to a reduction reaction using ferrous powder in an alcohol solution to yield 3-fluoro-5-aminophenol. The final step involves the reaction of 3-fluoro-5-aminophenol with boronic acid reagents under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Quinones: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.
Scientific Research Applications
3-Fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
3,5-Difluorophenylboronic acid: Contains an additional fluorine atom, which can alter its reactivity and applications.
2-Fluoro-5-hydroxyphenylboronic acid:
Uniqueness: 3-Fluoro-5-hydroxyphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(3-fluoro-5-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBZIEXCTPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660141 | |
Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-82-7 | |
Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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